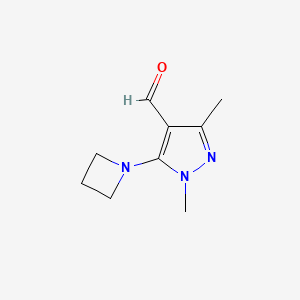![molecular formula C12H15NO4 B13170558 [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of oxane, featuring a nitrophenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of a suitable oxane derivative with a nitrophenyl compound under controlled conditions. One common method involves the use of a catalytic hydrogenation process to introduce the nitrophenyl group onto the oxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted oxane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxane ring structure may also play a role in the compound’s overall bioactivity by influencing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol: Similar structure but with the nitrophenyl group in a different position.
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol: Another positional isomer with distinct chemical properties.
Uniqueness
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol is unique due to its specific structural configuration, which can result in different reactivity and biological activity compared to its isomers
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)13(15)16/h1-4,9-10,14H,5-8H2/t9-,10-/m0/s1 |
Clave InChI |
TVAUTARSHUPFFO-UWVGGRQHSA-N |
SMILES isomérico |
C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CO |
SMILES canónico |
C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


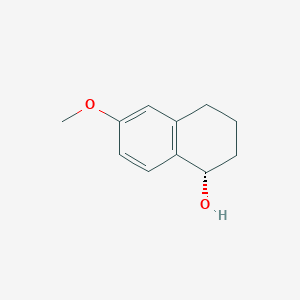


![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)

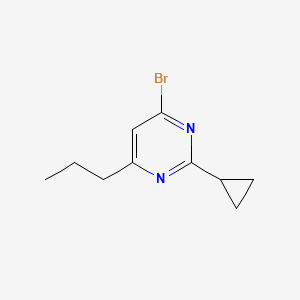
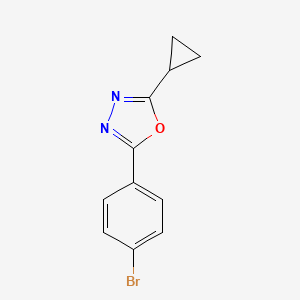
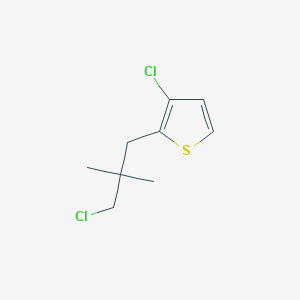

![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
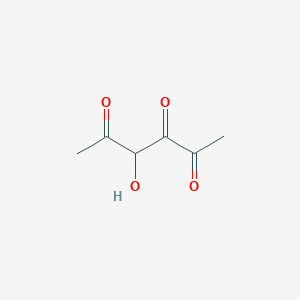
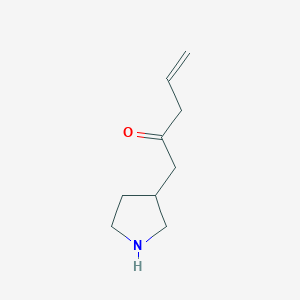
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
